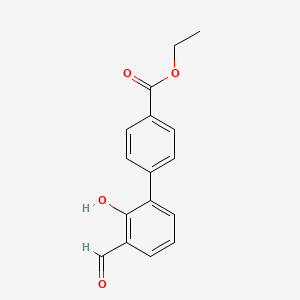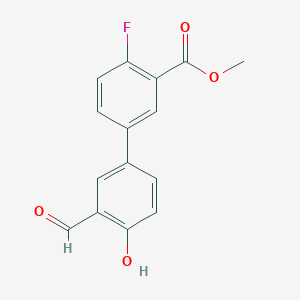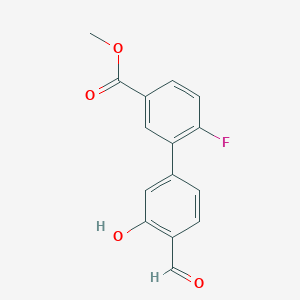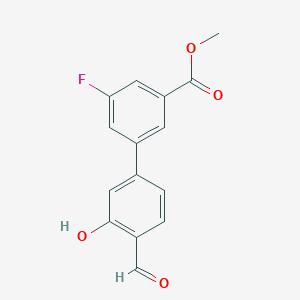
5-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% (5-FMC-2FP) is an organic compound with a wide range of potential applications in scientific research. It is a white, crystalline solid with a melting point of 160-162°C and a molecular weight of 270.30 g/mol. 5-FMC-2FP is a derivative of phenol and has the molecular formula C12H11FO3. It is highly soluble in organic solvents such as ethanol, methanol, and ethyl acetate. 5-FMC-2FP is used in various fields such as organic synthesis, biochemistry, and pharmacology. It has been used in a number of studies to investigate the mechanism of action of drugs, and its biochemical and physiological effects.
科学研究应用
5-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% has been used in a number of scientific research applications. It has been used to study the mechanism of action of drugs, such as the anticonvulsant drug phenytoin, and to investigate the biochemical and physiological effects of drugs. It has also been used in studies of enzyme inhibition, receptor binding, and protein-ligand interactions. 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% has been used in studies of the structure and function of proteins, such as the enzyme cytochrome c oxidase. In addition, 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% has been used in studies of the structure and function of DNA.
作用机制
The mechanism of action of 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% is not fully understood. It is believed to act by inhibiting the activity of enzymes involved in the metabolism of drugs. It is also believed to bind to certain receptors in the body and to interact with proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% have not been extensively studied. However, it has been shown to interact with certain enzymes involved in the metabolism of drugs, as well as with certain receptors in the body that are involved in the regulation of gene expression. In addition, 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% has been shown to inhibit the activity of cytochrome c oxidase, an enzyme involved in the production of energy in cells.
实验室实验的优点和局限性
The main advantage of using 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% in laboratory experiments is its high solubility in organic solvents such as ethanol, methanol, and ethyl acetate. This makes it easy to handle and use in experiments. However, 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% is not very stable and is prone to oxidation. This means that it must be stored in an airtight container in a cool, dark place.
未来方向
There are a number of potential future directions for the use of 5-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% in scientific research. It could be used in studies of the structure and function of proteins, such as the enzyme cytochrome c oxidase. In addition, it could be used in studies of enzyme inhibition, receptor binding, and protein-ligand interactions. It could also be used to study the biochemical and physiological effects of drugs, and to investigate the mechanism of action of drugs. Finally, it could be used in studies of the structure and function of DNA.
合成方法
5-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% can be synthesized from the reaction of 3-fluoro-5-methoxycarbonylphenol and formic acid in an ethanol-water mixture. The reaction is carried out under reflux at a temperature of 80°C for 2 hours. The product is then isolated by filtration and recrystallized from ethanol. The yield of the reaction is usually around 95%.
属性
IUPAC Name |
methyl 3-fluoro-5-(4-formyl-3-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-20-15(19)12-4-11(5-13(16)6-12)9-2-3-10(8-17)14(18)7-9/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYFJYQETBPRGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)C=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685311 |
Source


|
| Record name | Methyl 5-fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol | |
CAS RN |
1261907-46-3 |
Source


|
| Record name | Methyl 5-fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378672.png)
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378679.png)
![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378686.png)
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378693.png)

![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378708.png)
![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378716.png)
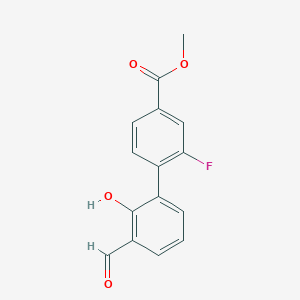
![6-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378731.png)
